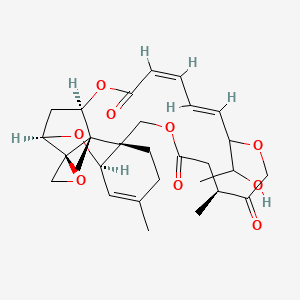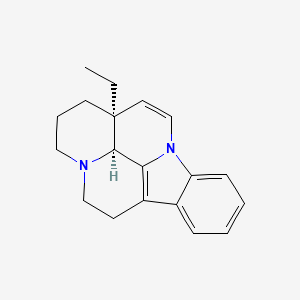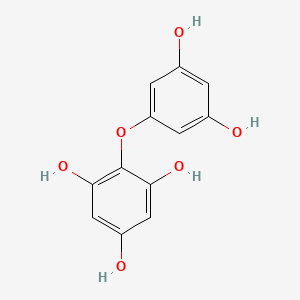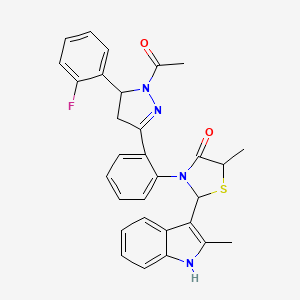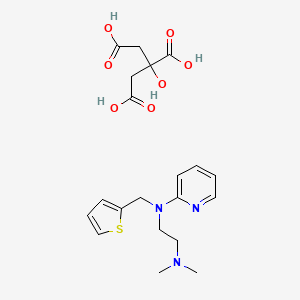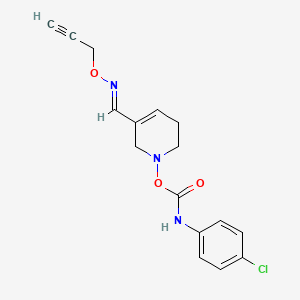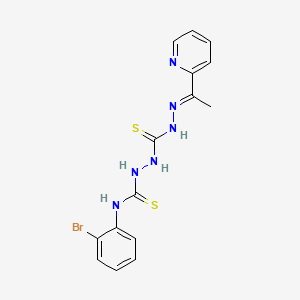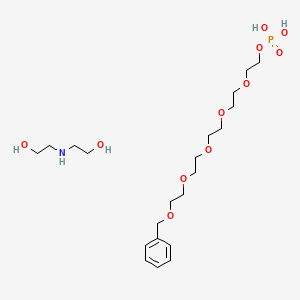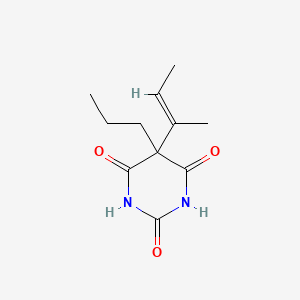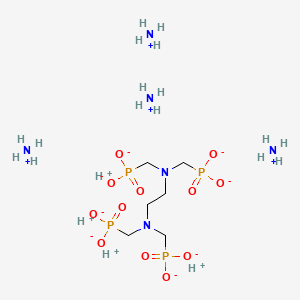
Tetraammonium tetrahydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
四氢四铵 (乙烷-1,2-二基双(亚硝基双(亚甲基)))四磷酸酯是一种复杂的含磷有机化合物。它以其螯合性能而闻名,这使其在各种工业和科学应用中发挥作用。该化合物的结构包括多个磷酸酯基团,这有助于其有效地结合金属离子。
准备方法
合成路线和反应条件
四氢四铵 (乙烷-1,2-二基双(亚硝基双(亚甲基)))四磷酸酯的合成通常涉及乙烷-1,2-二胺与甲醛和亚磷酸的反应。该反应在受控的pH条件下进行,以确保形成所需的磷酸酯基团。该过程涉及多个步骤,包括中间化合物的形成,然后将其进一步反应以生产最终产物。
工业生产方法
在工业环境中,该化合物的生产通过类似的合成路线进行放大,但优化了反应条件以提高产量和纯度。使用连续流反应器和先进的纯化技术,如结晶和色谱,确保高效生产高质量的四氢四铵 (乙烷-1,2-二基双(亚硝基双(亚甲基)))四磷酸酯。
化学反应分析
反应类型
四氢四铵 (乙烷-1,2-二基双(亚硝基双(亚甲基)))四磷酸酯会发生各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化,形成更高氧化态的产物。
还原: 它也可以被还原,尽管由于磷酸酯基团的稳定性,这种情况不太常见。
取代: 该化合物可以参与取代反应,其中磷酸酯基团被其他官能团取代。
常用试剂和条件
这些反应中常用的试剂包括用于氧化的过氧化氢等氧化剂和用于还原的硼氢化钠等还原剂。取代反应通常涉及亲核试剂,这些亲核试剂可以在温和条件下攻击磷酸酯基团 .
主要形成的产物
这些反应形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能会产生膦酸,而取代反应可能会产生具有不同官能团的各种衍生物 .
科学研究应用
四氢四铵 (乙烷-1,2-二基双(亚硝基双(亚甲基)))四磷酸酯在科学研究中具有广泛的应用:
化学: 它被用作螯合剂来结合各种化学过程中的金属离子。
生物学: 该化合物螯合金属离子的能力使其在生物学研究中发挥作用,特别是在酶抑制和蛋白质纯化方面。
工业: 该化合物用于工业过程,例如水处理,它通过结合金属离子来帮助防止结垢和腐蚀。
作用机制
相似化合物的比较
属性
CAS 编号 |
93983-10-9 |
|---|---|
分子式 |
C6H32N6O12P4 |
分子量 |
504.25 g/mol |
IUPAC 名称 |
tetraazanium;hydron;N,N,N',N'-tetrakis(phosphonatomethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C6H20N2O12P4.4H3N/c9-21(10,11)3-7(4-22(12,13)14)1-2-8(5-23(15,16)17)6-24(18,19)20;;;;/h1-6H2,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);4*1H3 |
InChI 键 |
SJJUATKUTNDIHJ-UHFFFAOYSA-N |
规范 SMILES |
[H+].[H+].[H+].[H+].C(CN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])N(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(3S,3aR,6S,6aS)-3-[4-[3-(6,7-dimethylbenzimidazol-1-yl)propyl]piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12712330.png)
